

Commercial Suppliers and Technical Guide for Quercetin 4'-Glucoside-d3

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Compound of Interest

Compound Name: Quercetin 4'-Glucoside-d3

Cat. No.: B15613190

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This technical guide provides a comprehensive overview of **Quercetin 4'-Glucoside-d3**, a deuterated stable isotope-labeled compound essential for research in pharmacokinetics, metabolism, and as an internal standard in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, physicochemical properties, experimental protocols, and relevant biological signaling pathways.

Commercial Availability

Quercetin 4'-Glucoside-d3 is available from several specialized chemical suppliers. These companies provide the compound in various quantities, typically for research and development purposes. It is crucial to note that this product is intended for laboratory research use only and not for human or veterinary use.[\[1\]](#)

Table 1: Commercial Suppliers of **Quercetin 4'-Glucoside-d3**

Supplier	Product Code	Unlabeled CAS No.	Molecular Formula	Molecular Weight (g/mol)	Additional Information
Clearsynth	CS-T-93974	20229-56-5	C ₂₁ H ₁₇ D ₃ O ₁₂	467.39	Offered as a stable isotope product. Certificate of Analysis is available. [1]
LGC Standards (TRC)	TRC-Q509487	20229-56-5	C ₂₁ H ₁₇ D ₃ O ₁₂	467.39	Distributed by LGC Standards, manufactured by Toronto Research Chemicals (TRC).
Cayman Chemical	26418 (for Quercetin-d3)	263711-79-1 (for Quercetin-d3)	C ₁₅ H ₇ D ₃ O ₇ (for Quercetin-d3)	305.3 (for Quercetin-d3)	While not the 4'-glucoside, Cayman Chemical provides the deuterated aglycone, Quercetin-d3, which is often used as an internal standard in similar applications. [2]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for **Quercetin 4'-Glucoside-d3** and its unlabeled counterpart.

Table 2: Quantitative Data for **Quercetin 4'-Glucoside-d3**

Property	Value	Source
IUPAC Name	2-(4-(β -D-glucopyranosyloxy)-3-hydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one-d3	---
CAS Number (Unlabeled)	20229-56-5	Clearsynth
Molecular Formula	$C_{21}H_{17}D_3O_{12}$	Clearsynth, LGC Standards
Molecular Weight	467.39 g/mol	Clearsynth, LGC Standards
Purity	Typically $\geq 98\%$ (by HPLC)	General supplier information
Storage Conditions	Store at 2-8°C in a tightly sealed vial, protected from light.	Clearsynth
Solubility	Slightly soluble in DMSO and Methanol.	General information for related compounds

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

Quercetin 4'-Glucoside-d3 is primarily used as an internal standard for the accurate quantification of quercetin and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to more precise and accurate measurements.

Sample Preparation (Plasma)

- To a 500 μ L aliquot of plasma, add an appropriate amount of **Quercetin 4'-Glucoside-d3** stock solution (e.g., to a final concentration of 10-100 ng/mL).
- Add 50 μ L of 0.1 M ascorbic acid to prevent degradation of the analyte.
- Vortex the sample for 30 seconds.
- Precipitate proteins by adding 1 mL of ice-cold acetonitrile.
- Vortex for 1 minute and then centrifuge at 10,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 100 μ L) of the initial mobile phase.
- Inject an aliquot (e.g., 5-10 μ L) into the LC-MS/MS system.

Chromatographic Conditions (UPLC-MS/MS)

- Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 100 mm \times 2.1 mm, 1.7 μ m) is commonly used.[3][4][5]
- Mobile Phase: A gradient elution with two solvents is typical:
 - Solvent A: 0.1% formic acid in water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 5% B and re-equilibrate

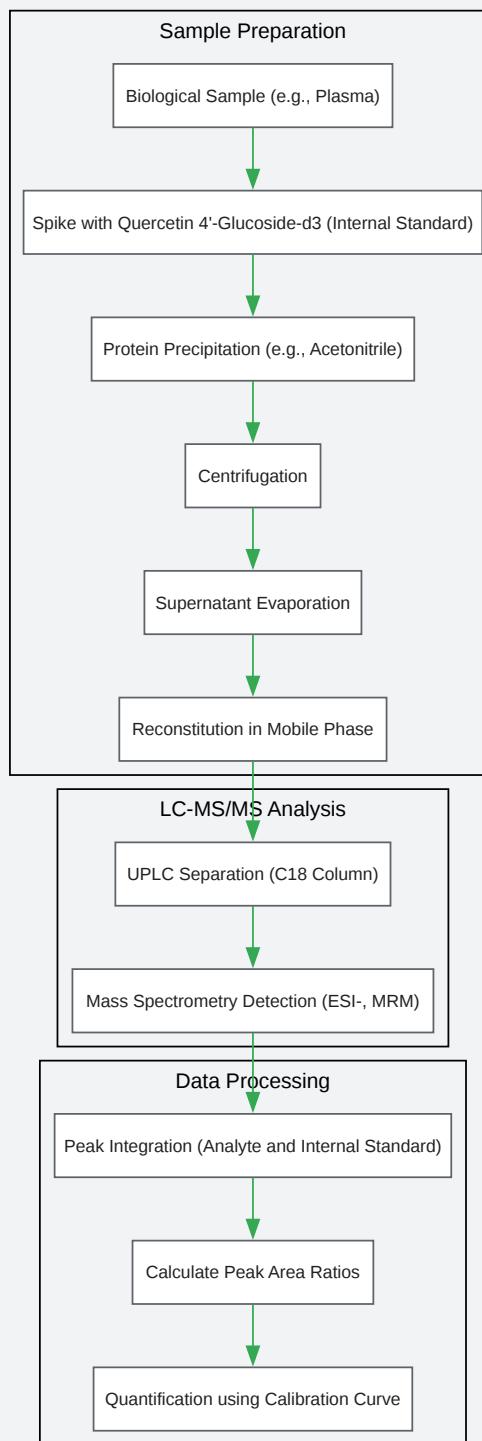
- Flow Rate: 0.3 - 0.4 mL/min
- Column Temperature: 30-40°C

Mass Spectrometry Conditions (Triple Quadrupole)

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (Quercetin 4'-Glucoside) and the internal standard (**Quercetin 4'-Glucoside-d3**). The d3 label will result in a +3 m/z shift for the precursor and corresponding fragment ions.
 - Example transitions would need to be determined empirically but would be based on the fragmentation of the unlabeled compound.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

Experimental Workflow Diagram

Figure 1. General workflow for the quantification of Quercetin 4'-Glucoside using a deuterated internal standard.



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Caption: Figure 1. General workflow for the quantification of Quercetin 4'-Glucoside using a deuterated internal standard.

Signaling Pathways Modulated by Quercetin and its Glucosides

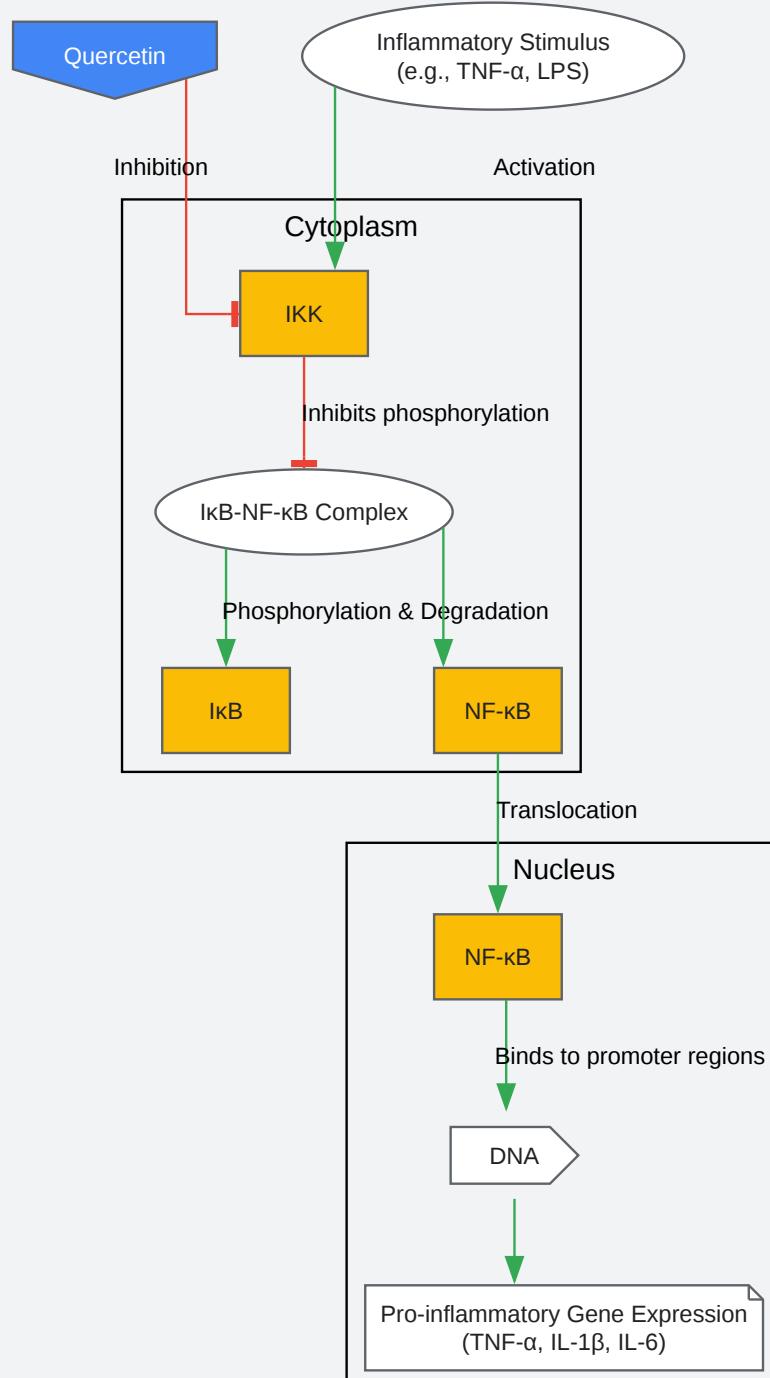
Quercetin and its glycosidic forms are known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

Understanding these pathways is crucial for researchers investigating the therapeutic potential of these compounds.

NF-κB Signaling Pathway

Quercetin has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.^[6] By inhibiting this pathway, quercetin can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.^{[7][8]}

Figure 2. Inhibition of the NF-κB signaling pathway by Quercetin.

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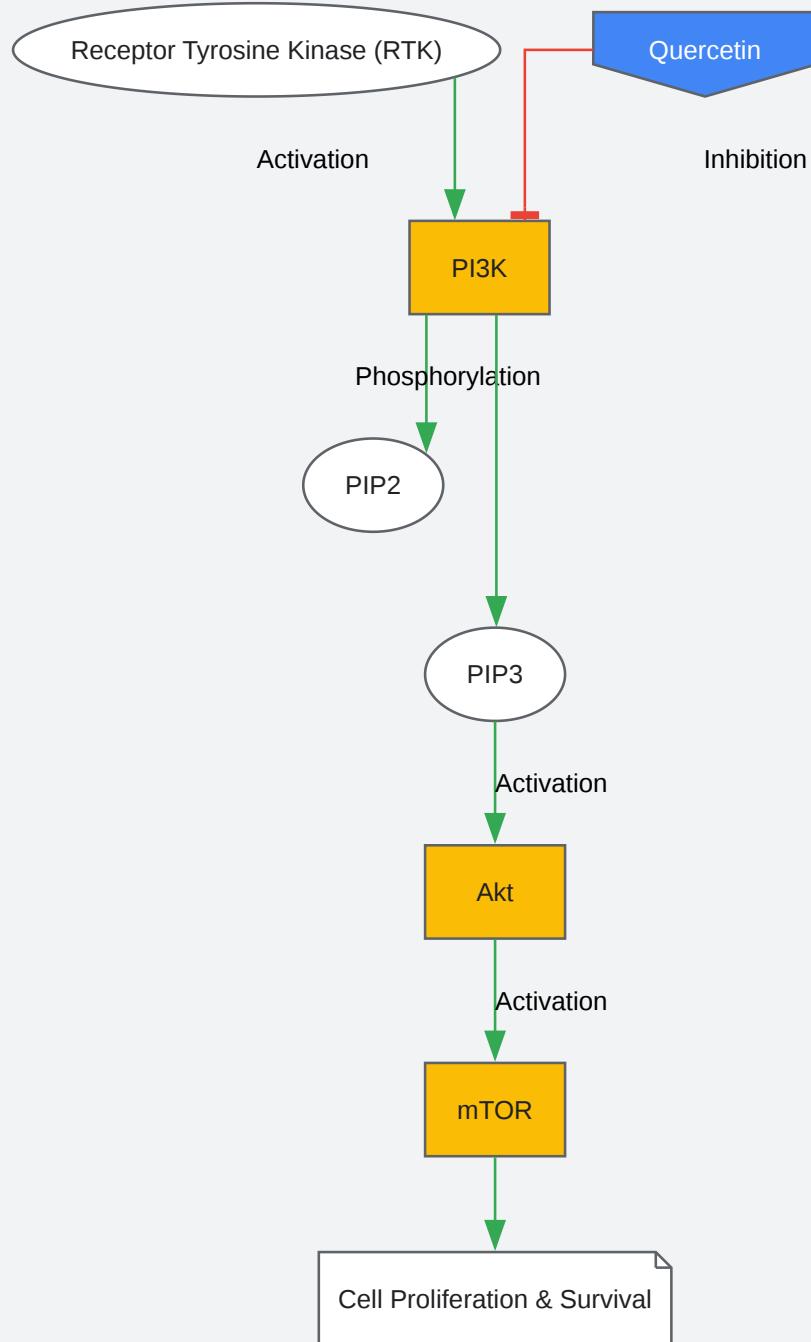
Caption: Figure 2. Inhibition of the NF-κB signaling pathway by Quercetin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Quercetin has been demonstrated to inhibit this pathway, which contributes to its anti-cancer properties by promoting apoptosis and inhibiting cell proliferation.

[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Figure 3. Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.



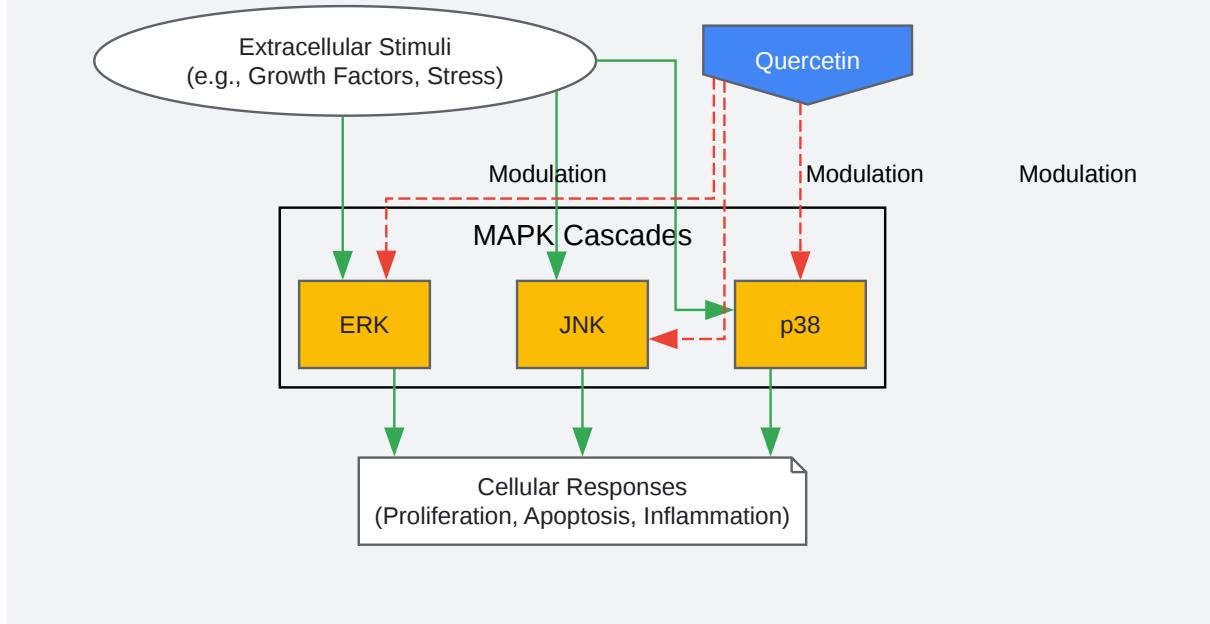
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Caption: Figure 3. Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular responses, including proliferation, differentiation, and apoptosis. Quercetin's effect on the MAPK pathway can be context-dependent, sometimes leading to activation and other times inhibition, contributing to its diverse biological activities.[\[1\]](#) [\[12\]](#)[\[13\]](#)

Figure 4. Modulation of the MAPK signaling pathway by Quercetin.



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Caption: Figure 4. Modulation of the MAPK signaling pathway by Quercetin.

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